molecular formula C15H21N3O2 B4240412 N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide

Cat. No.: B4240412
M. Wt: 275.35 g/mol
InChI Key: CCHOIFAQKKCSJH-UHFFFAOYSA-N
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Description

N-(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide is a quinazoline derivative characterized by a bicyclic tetrahydroquinazoline core substituted with a 7,7-dimethyl group and a 2-methylbutanamide side chain. The dimethyl group at the 7-position enhances steric stability and modulates electronic properties, while the branched butanamide moiety influences solubility and target interactions.

Properties

IUPAC Name

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-2-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-5-9(2)13(20)18-14-16-8-10-11(17-14)6-15(3,4)7-12(10)19/h8-9H,5-7H2,1-4H3,(H,16,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHOIFAQKKCSJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=NC=C2C(=N1)CC(CC2=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzamide with an appropriate ketone to form the quinazolinone core, followed by alkylation and acylation reactions to introduce the desired substituents. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce tetrahydroquinazoline derivatives. Substitution reactions can result in a variety of functionalized quinazolinone compounds.

Scientific Research Applications

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Variations in the Quinazoline Core

The quinazoline core is a common scaffold in medicinal chemistry. Key structural differences among analogs include:

Compound Name Substituents on Quinazoline Core Key Structural Features Impact on Properties
N-(5-Oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide Lacks dimethyl group at 7-position Simpler structure with unsubstituted core Reduced steric stability; altered biological activity (e.g., lower receptor affinity)
2-Chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide Chlorine substituent at 2-position Electronegative halogen addition Enhanced electronic interactions; potential for covalent binding
N-[7-(4-Chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methylbutanamide 4-Chlorophenyl substitution at 7-position Bulky aromatic group Increased lipophilicity; improved P2X7 receptor antagonism

Side Chain Modifications

Variations in the amide side chain significantly affect pharmacological profiles:

Compound Name Side Chain Structure Key Differences Biological Implications
N-(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(pyrimidin-2-ylsulfanyl)propionamide Propionamide with pyrimidine-sulfanyl group Longer chain and sulfur-containing heterocycle Increased reactivity (e.g., nucleophilic substitution); altered enzyme inhibition
N-{5-Oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-phenylbutanamide Phenylbutanamide moiety Aromatic phenyl group in side chain Enhanced π-π stacking with biological targets; potential anticancer activity
N-[7-(4-Methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylbutanamide Methoxyphenyl and phenylbutanamide Methoxy group improves solubility Balanced lipophilicity/hydrophilicity; improved pharmacokinetics

Biological Activity

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide is a compound belonging to the quinazolinone class, characterized by its diverse biological activities and potential therapeutic applications. This article will explore its biological activity, mechanisms of action, and relevant research findings.

PropertyDetails
IUPAC Name This compound
Molecular Formula C15H21N3O2
Molecular Weight 273.35 g/mol
CAS Number 350715-76-3

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It has shown potential as an enzyme inhibitor, influencing specific biological pathways through:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : It may interact with receptors involved in signal transduction pathways, affecting cellular responses.

Therapeutic Potential

Research indicates that this compound exhibits several therapeutic properties:

  • Anti-inflammatory Activity : Studies have suggested its effectiveness in reducing inflammation markers in preclinical models.
  • Anticancer Properties : Preliminary data indicate that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Case Studies

  • In Vitro Studies : In a study examining the anti-inflammatory effects of quinazolinone derivatives, this compound demonstrated significant reductions in pro-inflammatory cytokines in cultured macrophages.
  • Anticancer Research : A recent investigation into the compound's anticancer effects showed that it inhibited the growth of several cancer cell lines (e.g., breast and colon cancer) at micromolar concentrations. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell migration.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with structurally similar compounds is essential.

Compound NameStructural FeaturesBiological Activity
N-(5-Oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-acetamideLacks dimethyl groupModerate anti-inflammatory effects
N-(7-Methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-acetamideMethyl instead of dimethyl at 7-positionLower anticancer activity

Q & A

Q. What are the optimal synthetic routes for N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and condensation. Key steps include:

  • Step 1: Formation of the tetrahydroquinazolinone core via cyclocondensation of substituted cyclohexenones with amidines or urea derivatives under reflux conditions (ethanol or DMF as solvents, 60–80°C).
  • Step 2: Introduction of the 2-methylbutanamide moiety via coupling reactions (e.g., EDC/HOBt-mediated amidation) at the quinazolin-2-yl position.
  • Optimization: Reaction yields improve with precise temperature control (Δ±2°C), anhydrous conditions, and monitoring via TLC/HPLC. For example, highlights reflux durations of 12–24 hours and column chromatography (silica gel, ethyl acetate/hexane) for purification .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Use deuterated DMSO or CDCl3 to confirm the tetrahydroquinazoline core (e.g., δ 2.1–2.5 ppm for dimethyl groups) and the 2-methylbutanamide sidechain (δ 1.0–1.5 ppm for methyl branches). Multiplicity analysis resolves overlapping signals .
  • IR Spectroscopy: Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for the quinazolinone and amide groups) .
  • LC-MS/HRMS: Confirm molecular weight (e.g., [M+H]+ ion) and purity (>95% by HPLC with C18 columns, acetonitrile/water gradient) .

Q. What are the key considerations for solubility and stability in different solvents?

Methodological Answer:

  • Solubility: Test in DMSO (for biological assays), ethanol, and acetonitrile. notes that polar aprotic solvents enhance solubility for tetrahydroquinazoline derivatives, while aqueous solubility may require co-solvents like Tween-80 .
  • Stability: Monitor via accelerated stability studies (40°C/75% RH for 4 weeks). Store at –20°C under inert atmosphere (N2/Ar) to prevent oxidation of the tetrahydroquinazoline ring .

Q. What purification methods are recommended post-synthesis?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (ethyl acetate/hexane 1:4 to 1:1) to separate unreacted intermediates.
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to obtain high-purity crystals. reports yields >80% after two recrystallization cycles .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD): Grow crystals via slow evaporation (ethanol/acetone). Use SHELXL () for structure refinement. For example, resolved puckering in a related chromene derivative with R-factors <0.05 .
  • Hydrogen Bonding Analysis: Identify intermolecular interactions (e.g., N–H⋯O/N–H⋯N) to confirm the amide conformation and packing motifs .

Q. How to design experiments to elucidate the mechanism of action against biological targets?

Methodological Answer:

  • In Vitro Assays: Screen against kinase/enzyme panels (e.g., EGFR, PI3K) using fluorescence polarization or FRET-based assays. suggests IC50 determinations with 10-dose curves (1 nM–100 μM) .
  • Binding Studies: Perform SPR or ITC to measure affinity (KD) for target proteins. For example, used SPR to show nM-level binding for a sulfanyl-acetamide analog .

Q. How to conduct SAR studies to identify critical functional groups?

Methodological Answer:

  • Analog Synthesis: Modify the 2-methylbutanamide group (e.g., replace with ethyl, isopropyl) or the dimethylquinazoline core (e.g., introduce halogens). compared chloro/methoxy derivatives to highlight substituent effects on bioactivity .
  • Biological Profiling: Test analogs in parallel assays (e.g., cytotoxicity, enzyme inhibition). Use clustering analysis (PCA) to correlate structural features with activity .

Q. How to address discrepancies in biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Validate protocols using positive controls (e.g., staurosporine for kinase inhibition). emphasizes intra-assay replicates (n=6) to reduce variability .
  • Purity Verification: Re-test compounds with conflicting results via HPLC and LC-MS. Impurities <1% are critical for reproducible IC50 values .

Q. What computational methods support the understanding of this compound's interactions?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., EGFR). docked a sulfanyl analog into ATP-binding pockets, guided by π-π stacking and H-bond interactions .
  • MD Simulations: Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-protein complexes. Analyze RMSD/RMSF to identify critical residues .

Q. What are the recommended storage conditions to maintain compound integrity?

Methodological Answer:

  • Short-Term: Store at –20°C in airtight vials with desiccants (silica gel).
  • Long-Term: Lyophilize and keep under argon at –80°C. reports <5% degradation over 6 months under these conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide
Reactant of Route 2
Reactant of Route 2
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide

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